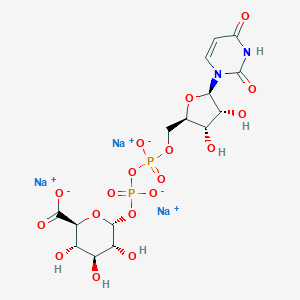

尿苷 5'-二磷酸葡萄糖醛酸三钠盐

描述

Uridine-5/'-diphosphoglucuronic acid is a nucleoside diphosphate sugar that is a source of glucuronic acid for polysaccharide biosynthesis. This compound can be used for the formation of many glucuronides with various aglycones.

科学研究应用

细胞成分的生物合成

尿苷 5’-二磷酸葡萄糖醛酸 (UDP-GlcA) 是一种羧酸形成的糖核苷酸。 它参与了多种细胞成分的生物合成 . 它是糖基转移酶在多种细胞成分如糖胺聚糖、某些 N- 和 O- 连接的糖链、鞘糖脂生物合成中的糖基供体 .

孵育试验的优化

尿苷 5’-二磷酸葡萄糖醛酸三钠盐已被用于优化孵育试验 . 这些试验对于研究各种生物和生化过程至关重要。

葡萄糖醛酸化试验

该化合物已被用于葡萄糖醛酸化试验 . 葡萄糖醛酸化是许多内源性和外源性化合物生物转化的主要途径。 它是一个有助于解毒和从体内消除潜在有害物质的过程。

β-葡萄糖醛酸苷的酶促制备

尿苷 5’-二磷酸葡萄糖醛酸三钠盐还可以作为酶促制备β-葡萄糖醛酸苷中使用的反应物 . β-葡萄糖醛酸苷在多种有机分子的代谢和排泄中起着重要作用。

UDP-GlcNAc 和 UDP-GlcA 的合成

该化合物已被用于开发两种依赖 CipA 的酶固定系统,用于合成 UDP-GlcNAc 和 UDP-GlcA . PpAmgK 和 SeGlmU 的酶组合用于 UDP-GlcNAc 合成,AtGlcAK 和 BlUSP 用于 UDP-GlcA 合成 .

多糖生物合成

UDP-葡萄糖醛酸是一种核苷二磷酸糖,是多糖生物合成中葡萄糖醛酸的来源 . 该化合物可用于形成许多具有不同糖苷配基的葡萄糖醛酸苷 .

作用机制

Target of Action

Uridine 5’-diphosphoglucuronic acid trisodium salt, also known as Trisodium UDP glucuronic acid, primarily targets glycosyltransferases . These enzymes play a crucial role in the biosynthesis of several cell components like glycosaminoglycans, some N- and O-linked glycans, glycosphingolipids, and pectins .

Mode of Action

Trisodium UDP glucuronic acid acts as a glycosyl donor for glycosyltransferases . It interacts with these enzymes, donating a glucuronic acid moiety to specific substrates during the biosynthesis of various glycoconjugates . This interaction results in the formation of essential glycoconjugates across biological kingdoms .

Biochemical Pathways

The compound is involved in the glucuronidation pathway , a major phase II metabolic pathway in the body . In this pathway, glucuronic acid from UDP-glucuronic acid is transferred to a substrate by the action of UDP-glucuronosyltransferases . This process results in the formation of glucuronides, which are more water-soluble and can be readily excreted from the body .

Result of Action

The action of Trisodium UDP glucuronic acid results in the formation of glucuronides , which are more water-soluble than their parent compounds . This increases the elimination of these compounds from the body, aiding in detoxification processes . Additionally, the compound’s action contributes to the biosynthesis of various essential glycoconjugates, impacting cellular functions and structural integrity .

生化分析

Biochemical Properties

Uridine 5’-diphosphoglucuronic acid trisodium salt participates in the biosynthesis of numerous cell components . It acts as a glycosyl donor for glycosyltransferases in the biosynthesis of several cell components like glycosaminoglycans, some N- and O-linked glycans, glycosphingolipids, and pectins .

Cellular Effects

The effects of Uridine 5’-diphosphoglucuronic acid trisodium salt on various types of cells and cellular processes are significant. It influences cell function by participating in the biosynthesis of numerous cell components

Molecular Mechanism

Uridine 5’-diphosphoglucuronic acid trisodium salt exerts its effects at the molecular level through its role in the biosynthesis of numerous cell components . It acts as a glycosyl donor for glycosyltransferases, contributing to the formation of several cell components

Metabolic Pathways

Uridine 5’-diphosphoglucuronic acid trisodium salt is involved in the biosynthesis of numerous cell components . It interacts with glycosyltransferases in these metabolic pathways

属性

IUPAC Name |

trisodium;6-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O18P2.3Na/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25;;;/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXUNWUNTOMVIG-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O)O)O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N2Na3O18P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657574 | |

| Record name | Uridine 5'-diphosphoglucuronic acid trisodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63700-19-6 | |

| Record name | Uridine 5'-diphosphoglucuronic acid trisodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

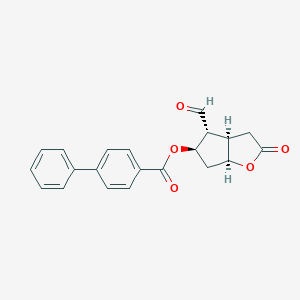

![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B31306.png)

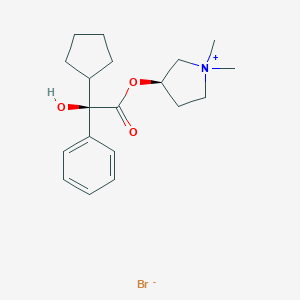

![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B31309.png)

![(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B31310.png)